(S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol
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Description
(S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol is a useful research compound. Its molecular formula is C32H20Cl2O2 and its molecular weight is 507.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol involves the coupling of two 4-chlorophenyl groups to a binaphthalene core. The stereochemistry of the final product is determined by the chirality of the starting material. The synthesis pathway involves several steps of protection and deprotection of functional groups, as well as Suzuki coupling reactions to form the aryl-aryl bonds.
Starting Materials
2-naphthol, 4-chlorophenylboronic acid, 4-bromo-1,1'-binaphthyl, potassium carbonate, palladium acetate, triethylamine, diethyl ether, dichloromethane, methanol, sodium hydroxide, hydrochloric acid
Reaction
Protection of 2-naphthol with tert-butyldimethylsilyl chloride in dichloromethane with triethylamine as a base, Coupling of protected 2-naphthol with 4-bromo-1,1'-binaphthyl in the presence of palladium acetate and triethylamine in diethyl ether, Deprotection of the tert-butyldimethylsilyl group with hydrochloric acid in methanol, Protection of the hydroxyl groups with acetonide in the presence of acetic anhydride and sodium hydroxide in dichloromethane, Coupling of 4-chlorophenylboronic acid with the protected binaphthalene core in the presence of palladium acetate and potassium carbonate in dimethylformamide, Deprotection of the acetonide groups with hydrochloric acid in methanol
properties
IUPAC Name |
3-(4-chlorophenyl)-1-[3-(4-chlorophenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20Cl2O2/c33-23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29(31(27)35)30-26-8-4-2-6-22(26)18-28(32(30)36)20-11-15-24(34)16-12-20/h1-18,35-36H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVNDUQKTMJTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl)O)O)C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3,3'-Bis(4-chlorophenyl)-[1,1'-binaphthalene]-2,2'-diol |
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